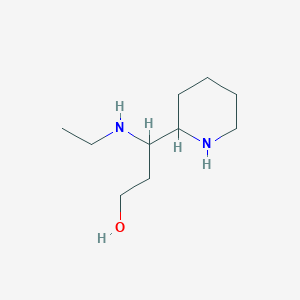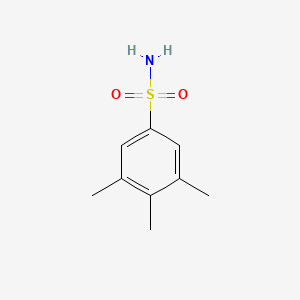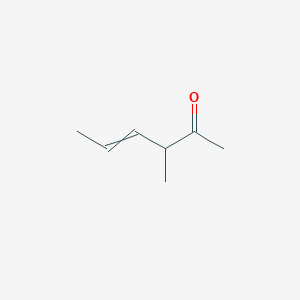
3-Methyl-4-hexen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexen-2-one, 3-methyl- is an organic compound with the molecular formula C₇H₁₂O and a molecular weight of 112.1696 g/mol . It is also known by its IUPAC name 3-Methyl-4-hexen-2-one . This compound is characterized by the presence of a carbonyl group (C=O) and a double bond in its structure, making it a member of the ketone family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-2-one, 3-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of acetone with 3-methyl-2-butenal under basic conditions . This reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-2-one, 3-methyl- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of precursor compounds . The reaction conditions often include elevated temperatures and pressures to optimize the production rate.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexen-2-one, 3-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Wissenschaftliche Forschungsanwendungen
4-Hexen-2-one, 3-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Hexen-2-one, 3-methyl- involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of adducts . This reactivity is exploited in various chemical reactions and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hexen-2-one: Similar structure but lacks the methyl group at the 3-position.
4-Hexen-2-one: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-2-butenal: Contains a similar carbonyl group but differs in the position of the double bond.
Uniqueness
4-Hexen-2-one, 3-methyl- is unique due to the presence of both a double bond and a methyl group at the 3-position, which imparts distinct chemical and physical properties . This structural uniqueness makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
72189-24-3 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3-methylhex-4-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3 |
InChI-Schlüssel |
KXOKGQNYBFVWOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


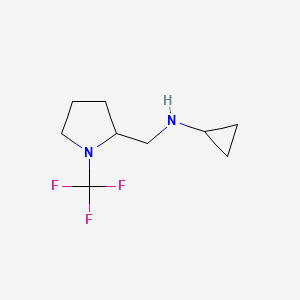
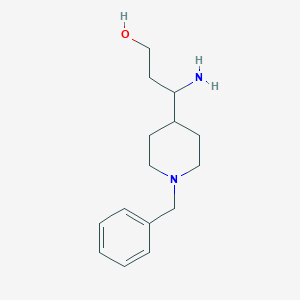

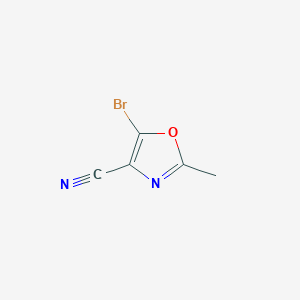
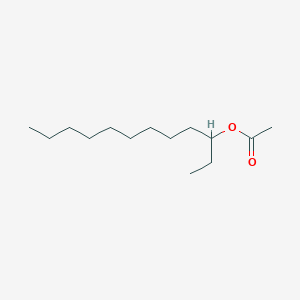
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
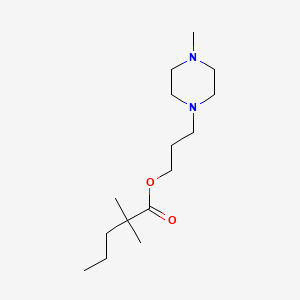

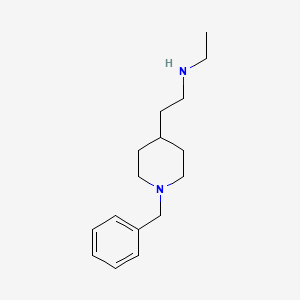
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)
